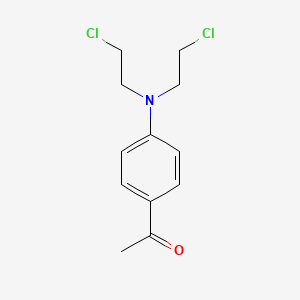

1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone

Description

Historical Development and Discovery

The discovery of 1-(4-(bis(2-chloroethyl)amino)phenyl)ethanone is rooted in the broader historical context of nitrogen mustard research. Nitrogen mustards, initially developed as chemical warfare agents during World War I, were later repurposed for medicinal applications after their cytotoxic properties were observed. The compound emerged as part of mid-20th-century efforts to synthesize aromatic nitrogen mustard derivatives with improved stability and reduced systemic toxicity compared to aliphatic analogs like chlormethine. Its development aligned with the exploration of acetophenone-based carriers to modulate reactivity and target specificity in alkylating agents. Early studies focused on optimizing the balance between electrophilic activity (for DNA alkylation) and metabolic stability, positioning it as a template for hybrid anticancer agents.

Nomenclature and Structural Identifiers

1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone is systematically named according to IUPAC guidelines, reflecting its acetophenone core substituted with a bis(2-chloroethyl)amino group at the para position. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 20805-66-7 |

| Molecular Formula | C₁₂H₁₅Cl₂NO |

| Molecular Weight | 260.16 g/mol |

| SMILES Notation | CC(=O)C1=CC=C(C=C1)N(CCCl)CCCl |

| InChI Key | KWFNQPQHPUCUAI-UHFFFAOYSA-N |

The compound’s structure features a planar acetophenone moiety (electron-withdrawing ketone group) conjugated to a bis(2-chloroethyl)amino substituent, which facilitates intramolecular cyclization to form reactive aziridinium intermediates. Spectral characterization (e.g., NMR, IR) confirms the presence of carbonyl (C=O) stretching at ~1,680 cm⁻¹ and N–Cl vibrations at ~650 cm⁻¹.

Classification within Nitrogen Mustard Derivatives

This compound belongs to the aromatic nitrogen mustard subclass, distinguished by its phenyl-based carrier system. Unlike aliphatic mustards (e.g., mechlorethamine), its aromatic ring delocalizes electron density, reducing electrophilicity and prolonging half-life. Comparative analysis with other derivatives reveals structural similarities to chlorambucil (aryl-linked mustard) but differs in the absence of a carboxylic acid side chain. Its classification is further defined by:

- Mechanistic Role : DNA alkylation via N7-guanine cross-linking, mediated by aziridinium intermediates.

- Carrier Type : Acetophenone, which influences lipophilicity (LogP ~3.17) and membrane permeability.

- Hybrid Potential : Serves as a scaffold for conjugates targeting histone deacetylases (HDACs) or steroid receptors.

Significance in Organic and Medicinal Chemistry Research

The compound’s dual functionality—reactive nitrogen mustard and aromatic ketone—makes it a versatile intermediate in synthetic chemistry. Key research applications include:

- Anticancer Agent Development : As a DNA alkylator, it has been incorporated into hybrid molecules to enhance tumor selectivity. For example, coupling with HDAC inhibitors produced bifunctional compounds with IC₅₀ values <2 μM in HepG2 cells.

- Structure-Activity Relationship (SAR) Studies : Modifications at the acetophenone para position (e.g., halogenation, methoxylation) have been explored to optimize DNA binding kinetics and reduce off-target effects.

- Polymer Chemistry : The bis(2-chloroethyl)amino group enables cross-linking in polymeric drug delivery systems, improving payload retention.

Recent advances highlight its role in photodynamic therapy (PDT) conjugates, where the acetophenone moiety acts as a photosensitizer anchor. Despite its limited standalone clinical use, it remains a critical tool for probing alkylation mechanisms and designing multitargeted therapeutics.

Properties

IUPAC Name |

1-[4-[bis(2-chloroethyl)amino]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c1-10(16)11-2-4-12(5-3-11)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFNQPQHPUCUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174905 | |

| Record name | Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20805-66-7 | |

| Record name | Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020805667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amination of 4-Aminoacetophenone with Bis(2-chloroethyl)amine

One common synthetic approach involves the reaction of 4-aminoacetophenone with bis(2-chloroethyl)amine or its derivatives. This method typically proceeds as follows:

- Starting Material: 4-aminoacetophenone, an aromatic amine with a ketone group at the para position.

- Reagent: Bis(2-chloroethyl)amine or a precursor that can be converted into this moiety.

- Reaction Conditions: The amino group of 4-aminoacetophenone undergoes nucleophilic substitution with bis(2-chloroethyl)amine under controlled temperature, often in an organic solvent such as ethanol or methanol.

- Outcome: Formation of the bis(2-chloroethyl)amino substituent on the phenyl ring, yielding 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone.

This method is supported by spectroscopic characterization including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to confirm the structure and purity of the product.

Multi-step Synthesis via Hydroxyethyl Intermediates and Chlorination

Another well-documented method involves a two-step modification of 4-aminobenzoic acid derivatives:

- Step 1: Reaction of 4-aminobenzoic acid or its methyl ester with ethylene oxide to yield 4-(bis(2-hydroxyethyl)amino) derivatives.

- Step 2: Chlorination of the hydroxyethyl groups using reagents such as thionyl chloride or phosphorus oxychloride (POCl3) to convert hydroxyethyl groups into chloroethyl groups.

- Step 3: Subsequent conversion to the ethanone derivative via condensation or other functional group transformations.

This route is advantageous for controlling regioselectivity and purity, and it is commonly used in the synthesis of related compounds such as melphalan.

Comparative Table of Preparation Methods

Research Findings and Notes on Preparation

- The bis(2-chloroethyl)amino group is a critical functional moiety responsible for the compound's biological activity, particularly its alkylating potential.

- Chlorination steps must be carefully controlled to avoid over-chlorination or decomposition of sensitive groups.

- Purification of the final product typically involves recrystallization or column chromatography, with structure confirmed by NMR, IR, and MS techniques.

- The compound's synthesis is closely related to that of nitrogen mustard derivatives used in chemotherapy, with similar preparation strategies adapted for specificity and yield optimization.

- Some methods incorporate protecting groups or esterification steps to improve reaction selectivity and facilitate purification.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with various nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Cancer Therapy

1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone is primarily studied for its anticancer properties . Its mechanism of action involves:

- Alkylation of DNA : The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking that disrupts DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

- Cytotoxic Activity : Research indicates significant cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers. Studies have shown that it exhibits selective toxicity, making it a candidate for targeted cancer therapies .

Drug Development

The unique structure of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone allows for modifications that can enhance its pharmacological properties. It serves as a precursor for developing new alkylating agents and other therapeutic compounds.

- Synthesis of Derivatives : The compound can undergo nucleophilic substitution reactions, leading to various derivatives that may exhibit improved efficacy or reduced side effects compared to existing treatments.

Anti-inflammatory Potential

Emerging research suggests that 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone may possess anti-inflammatory properties. Preliminary studies indicate its potential to inhibit inflammatory pathways, although further investigation is needed to validate these findings and explore mechanisms.

Case Study 1: Anticancer Efficacy

A study conducted on the cytotoxic effects of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone demonstrated significant inhibition of proliferation in breast cancer cell lines. The results indicated that the compound induced apoptosis through DNA damage mechanisms, supporting its potential as an effective anticancer agent.

Case Study 2: Development of Derivatives

Research focused on synthesizing derivatives of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone revealed enhanced biological activity in certain modified compounds. These derivatives showed improved selectivity against specific cancer types, paving the way for future drug development efforts .

Mechanism of Action

The mechanism of action of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone involves its interaction with molecular targets and pathways within biological systems. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. These interactions can disrupt cellular processes and have potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound A : 1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone

- Molecular Formula: C₉H₉Cl₂NO

- CAS : 220998-04-9

- Key Features: Chloro and amino substituents on the phenyl ring. Lacks the bis(2-chloroethyl)amino group but includes a secondary chloro substituent. Potential applications: Intermediate in pharmaceuticals or agrochemicals due to reactive chloro groups .

Compound B : 2-Amino-1-(4-hydroxyphenyl)ethanone

- Molecular Formula: C₈H₉NO₂

- CAS : 77369-38-1

- Key Features: Hydroxyl and amino substituents enhance solubility in polar solvents. Used in synthesis of Schiff base ligands for metal coordination chemistry .

Compound C : 1-(4-(2-Chloroethyl)phenyl)ethanone

- Molecular Formula : C₁₀H₁₁ClO

- CAS : 69614-95-5

- Key Features: Single 2-chloroethyl substituent instead of the bis(2-chloroethyl)amino group.

Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | 260.158 g/mol | 218.083 g/mol | 151.17 g/mol | 182.65 g/mol |

| Cl Substituents | 2 (bis-chloroethyl) | 2 (chloro + methylchloro) | 0 | 1 (chloroethyl) |

| Solubility | Low (hydrophobic) | Moderate | High (polar groups) | Low |

| Reactivity | High (alkylation) | Moderate (nucleophilic) | Low (stable) | Moderate (alkylation) |

Target Compound :

- Synthesis Route: Likely involves nitration/amination of 4-acetylphenol followed by alkylation with 2-chloroethyl groups.

- Applications: Potential as a chemotherapeutic alkylating agent (e.g., analogous to nitrogen mustards like cyclophosphamide) .

Compound A :

- Synthesis : Derived from 4-chloro-5-methylaniline via Friedel-Crafts acylation.

- Applications : Intermediate in antibacterial or antifungal agents (e.g., chalcone derivatives) .

Compound B :

- Synthesis: Hydrogenation of p-hydroxyisonitrosoacetophenone or oxidation of biogenic amines .

- Applications : Precursor for metal coordination complexes with antimicrobial activity .

Compound C :

- Synthesis : Direct chlorination of 4-acetylphenethyl alcohol.

- Applications : Alkylating agent in polymer chemistry or small-molecule drug synthesis .

Pharmacological and Toxicological Profiles

- Target Compound : Expected to exhibit high cytotoxicity due to bis(2-chloroethyl) groups, which induce DNA damage. Toxicity likely comparable to nitrogen mustards (e.g., hematological and gastrointestinal side effects) .

- Compound B: Minimal toxicity; used in non-therapeutic applications like ligand synthesis .

Biological Activity

1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone, also known as a nitrogen mustard derivative, has garnered attention in the field of medicinal chemistry due to its potential anticancer properties. This compound is structurally related to other alkylating agents and has been studied for its biological activity, particularly in the context of cancer treatment.

The chemical structure of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone allows it to function as an alkylating agent, which interacts with DNA to form cross-links. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism primarily involves the formation of DNA interstrand crosslinks, which are critical in the therapeutic action of various anticancer drugs.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), showed remarkable potency with IC50 values of 2.66 μM and 1.73 μM against A2780 and HepG2 cells, respectively . This indicates that compounds with similar structures can effectively inhibit tumor cell growth.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| NA | A2780 | 2.66 |

| NA | HepG2 | 1.73 |

| SAHA | A2780 | 27.3 |

| SAHA | HepG2 | 19.5 |

The biological activity of these compounds is attributed to their ability to induce cell cycle arrest and apoptosis. In HepG2 cells treated with NA, a significant accumulation at the G2/M phase was observed, alongside increased levels of cleaved caspases (caspase-3 and caspase-9), indicating the activation of apoptotic pathways . The phosphorylation of cdc2 further supports the role of this compound in disrupting normal cell cycle progression.

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical applications of nitrogen mustard derivatives in oncology. For instance, compounds targeting DNA topoisomerases and alkylating DNA are being explored for their synergistic effects in combination therapies . The selective inhibition of histone deacetylases (HDACs) by related compounds suggests that they may be used as bifunctional agents in cancer therapy, enhancing the efficacy of existing treatments while minimizing side effects.

Table 2: Summary of Biological Activities

| Activity Type | Observation |

|---|---|

| Antiproliferative | Significant inhibition in multiple cancer lines |

| Apoptosis Induction | Increased cleaved caspases in treated cells |

| Cell Cycle Arrest | Accumulation at G2/M phase |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone, and what experimental conditions are critical for reproducibility?

- The compound can be synthesized via Friedel-Crafts acylation, where a substituted phenyl derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions to prevent catalyst hydrolysis . Key parameters include stoichiometric ratios, reaction temperature (typically 0–25°C), and exclusion of moisture. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product.

Q. How can researchers confirm the structural identity of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone using spectroscopic methods?

- IR Spectroscopy : Identify characteristic peaks for the carbonyl group (C=O stretch at ~1680–1720 cm⁻¹) and chloroethylamine moieties (C-Cl stretches at ~550–750 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak should correspond to the molecular weight (e.g., 284.14 g/mol for C₁₂H₁₄Cl₂N₂O), with fragmentation patterns matching the chloroethyl and acetophenone groups .

- NMR : ¹H NMR should show signals for aromatic protons (δ 7.5–8.5 ppm), acetophenone methyl (δ 2.6 ppm), and chloroethyl groups (δ 3.5–3.8 ppm) .

Q. What are the key structural features influencing the reactivity of this compound in nucleophilic substitution reactions?

- The electron-withdrawing acetophenone group activates the aromatic ring for electrophilic substitution, while the bis(2-chloroethyl)amino moiety facilitates nucleophilic attacks due to the labile chlorine atoms. Steric hindrance from the chloroethyl groups may slow reactions at the para position .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Yield discrepancies may arise from variations in catalyst activity (e.g., AlCl₃ vs. FeCl₃), solvent polarity, or moisture control. Systematic optimization via Design of Experiments (DoE) is recommended, focusing on factors like temperature gradients, catalyst aging, and inert gas purging . Cross-validate results using HPLC or GC-MS to quantify purity and byproduct formation .

Q. What strategies are effective for improving the stability of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone in aqueous solutions during pharmacological studies?

- Stabilize the compound using lyophilization or encapsulation in cyclodextrins to reduce hydrolysis of the chloroethyl groups. Buffered solutions (pH 6–7) and low-temperature storage (4°C) can minimize degradation. Monitor stability via UV-Vis spectroscopy at λ_max ~260 nm .

Q. How can structure-activity relationship (SAR) studies be designed to explore the antitumor potential of this compound?

- Synthesize analogs with modified substituents (e.g., replacing chloroethyl with fluoropropyl or altering the acetophenone group). Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and DNA alkylation efficiency. Computational docking studies can predict binding affinity to DNA repair enzymes like O⁶-alkylguanine-DNA alkyltransferase .

Q. What computational methods are suitable for modeling the electron distribution and reactivity of this compound?

- Use Density Functional Theory (DFT) with B3LYP/6-31G* basis sets to calculate electrostatic potential maps, highlighting electrophilic regions (e.g., chloroethyl groups). Molecular dynamics simulations can predict solvation effects and conformational stability in biological membranes .

Methodological Considerations

Q. How should researchers address conflicting spectral data (e.g., unexpected peaks in NMR) for this compound?

- Confirm sample purity via TLC or HPLC. For NMR anomalies, consider solvent impurities or diastereomeric interactions. Compare data with databases like NIST or PubChem . Variable-temperature NMR may resolve rotational isomerism in the chloroethyl groups .

Q. What protocols ensure safe handling of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone given its alkylating properties?

- Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact; in case of exposure, wash with 10% sodium thiosulfate to neutralize alkylating agents. Store in airtight containers under nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.